molecular formula C12H10O5 B105740 methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 15991-13-6

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No. B105740
CAS RN: 15991-13-6
M. Wt: 234.2 g/mol
InChI Key: YRNMDWOVAZLMDY-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of 4-hydroxycoumarin, a compound known for its biological activities. The structure of this compound includes a chromen-4-yl moiety with a hydroxy group at the 7-position and an oxo group at the 2-position, which is further esterified with an acetic acid methyl ester. This structure forms the basis for various chemical reactions and modifications that can lead to a wide range of biologically active molecules .

Synthesis Analysis

The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been described, starting from the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and hydrazine hydrate. This key intermediate allows for the creation of several new compounds, including Schiff's bases, hydrazides, and thiosemicarbazides, which can be further cyclized to produce various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been characterized using spectroscopic methods such as UV-visible, FT-IR, 1H-NMR, and 13C-NMR. Theoretical studies have been conducted to determine the best method of calculation for various stretching vibration frequencies within the molecule, using different density functional theory (DFT) models and basis sets .

Chemical Reactions Analysis

The reactivity of the chromen-4-yl moiety allows for its involvement in various chemical reactions. For instance, the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives has been proposed, with an emphasis on optimizing reaction conditions and minimizing side products. An interesting reaction mechanism has been proposed based on the structure of a separated and determined derivative via X-ray single crystal diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives are influenced by their molecular structure. The presence of the hydroxy group and the ester function can affect the compound's solubility, boiling point, and reactivity. The antioxidant activity of related compounds has been evaluated, showing that the nature and number of substituents on the chromone moiety significantly influence their activity. For example, compounds with an ortho-dihydroxy moiety exhibit excellent antioxidant activity at lower concentrations .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as a precursor for synthesizing various derivatives with potential antimicrobial activities. For example, Čačić et al. (2009) synthesized thiazolidin-4-ones based on this compound, which were planned to be screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Similarly, Čačić et al. (2006) prepared a series of derivatives to be tested for antimicrobial properties, highlighting the compound's utility in developing new antibacterial agents. These studies underscore the compound's role as a versatile intermediate for synthesizing potentially bioactive molecules (M. Čačić, M. Molnar, Tomislav Balić, N. Draca, Valentina Rajković, 2009; M. Čačić, M. Trkovnik, Frane Čačić, Elizabeth Has-Schon, 2006).

Biopesticide Development

The derivatives of 4-methyl-7-hydroxy coumarin, related to methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, have been evaluated for their efficacy as biopesticides against mosquito vectors Aedes aegypti and Culex quinquefasciatus. Deshmukh et al. (2008) found that one of the synthesized compounds showed potent larvicidal activity, indicating the potential of such derivatives in developing environmentally friendly pest control solutions (Madhavi Deshmukh, P. Pawar, M. Joseph, U. Phalgune, R. Kashalkar, N. Deshpande, 2008).

Antineoplastic Activity Studies

Research into novel coumarin derivatives, including those related to methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, has extended into exploring their potential anti-cancer properties. Venkateswararao et al. (2014) designed and synthesized a new family of bis-chromone derivatives, discovering compounds with micromolar level in vitro anti-proliferative activity against human cancer cell lines. This work suggests the compound's derivatives as promising leads for anticancer drug development (Eeda Venkateswararao, V. Sharma, M. Manickam, J. Yun, Sang-hun Jung, 2014).

properties

IUPAC Name

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMDWOVAZLMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419843
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

CAS RN

15991-13-6
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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